![molecular formula C11H8N2O4 B1439442 2-Benzamido-1,3-oxazole-4-carboxylic acid CAS No. 1204297-20-0](/img/structure/B1439442.png)
2-Benzamido-1,3-oxazole-4-carboxylic acid
Overview
Description
2-Benzamido-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-1,3-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide packed in a reactor .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzamido-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic and nucleophilic substitution reactions on the oxazole ring.
Reduction: Reduction of the oxazole ring to form corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C).
Major Products:
Oxidation: Formation of oxazoles from oxazolines.
Substitution: Formation of various substituted oxazoles.
Reduction: Formation of amines or alcohols from the oxazole ring.
Scientific Research Applications
Chemical Characteristics
Chemical Formula: CHNO
Molecular Weight: 208.18 g/mol
CAS Number: 1204297-20-0
Medicinal Chemistry
2-Benzamido-1,3-oxazole-4-carboxylic acid serves as a valuable building block in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor for more complex heterocyclic compounds that exhibit biological activity.
Potential Therapeutic Uses:
- Antimicrobial Activity: Research indicates that oxazole derivatives can exhibit significant antimicrobial properties against various bacterial and fungal strains. The benzamido group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent.
- Anticancer Properties: Studies have shown that compounds containing the oxazole ring may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Biological Research
The compound is under investigation for its interactions with various biomolecules. Its ability to modulate biological pathways makes it a candidate for exploring new therapeutic strategies.
Biological Activities:
- Enzyme Inhibition: The oxazole moiety can interact with enzymes, potentially leading to the development of enzyme inhibitors that could be used in treating diseases where enzyme activity is dysregulated.
- Receptor Modulation: The compound may serve as a modulator for specific receptors involved in cellular signaling pathways, offering insights into new drug discovery avenues.
Industrial Applications
In addition to its pharmaceutical potential, this compound has applications in the production of agrochemicals and specialty chemicals.
Key Uses:
- Agrochemical Development: The compound can be utilized in formulating new pesticides or herbicides due to its biological activity against plant pathogens .
- Material Science: Research is ongoing into the use of this compound in developing novel materials with specific properties, such as polymers or catalysts that leverage its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Benzamido-1,3-oxazole-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of microbial biofilm formation, modulation of inflammatory pathways, and interference with cancer cell proliferation
Comparison with Similar Compounds
Oxazole: A basic heterocyclic compound with similar structural features.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Oxadiazole: Features two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness: 2-Benzamido-1,3-oxazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its benzamido group enhances its potential as a pharmacophore in drug discovery .
Biological Activity
2-Benzamido-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a benzamide moiety attached to an oxazole ring, which is known for its ability to interact with various biological targets. The compound's chemical formula is CHNO, and it possesses a molecular weight of approximately 208.18 g/mol. Its unique structure contributes to its lipophilicity and potential for enzyme inhibition.
Antimicrobial Properties
Research indicates that compounds in the benzoxazole family exhibit notable antimicrobial activities. A study evaluating various benzoxazole derivatives found that they possess significant antibacterial and antifungal properties, possibly due to their ability to disrupt cellular membranes or interfere with metabolic pathways.
Table 1: Summary of Biological Activities of Benzoxazole Derivatives
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Antimicrobial | 5.2 | |
Compound B | Antifungal | 3.8 | |
This compound | TBD | TBD | TBD |
Note: Specific biological activity data for this compound is currently limited and requires further investigation.
Anticancer Activity
Benzoxazole derivatives have shown promise in cancer research due to their cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that certain derivatives exhibited moderate to substantial cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms through which these compounds exert their effects include the inhibition of key enzymes involved in cancer progression.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent investigation tested a series of benzoxazole derivatives against seven different cancer cell lines. The findings indicated that compounds BNZ-2, BNZ-4, BNZ-7, BNZ-9, and BNZ-10 displayed significant anticancer activity, particularly against the A431 cell line. The results are summarized below:
Table 2: Cytotoxicity of Benzoxazole Derivatives
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.
- Altered Lipophilicity: Enhanced lipophilicity allows for better membrane permeability and interaction with intracellular targets.
- Hydrogen Bonding: The presence of functional groups enables unique interactions with biological macromolecules.
Properties
IUPAC Name |
2-benzamido-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-9(7-4-2-1-3-5-7)13-11-12-8(6-17-11)10(15)16/h1-6H,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIUMGQTZWOQON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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